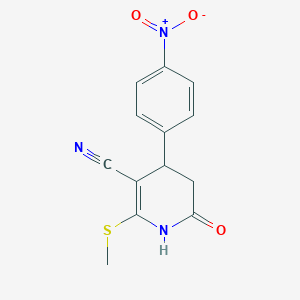![molecular formula C24H20Cl2N4O3S2 B11688270 3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl](/img/structure/B11688270.png)
3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl) is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl) typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Thiazolidin-4-ones: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Benzylidene derivatives: Compounds with benzylidene moieties that show antimicrobial and anticancer properties.
Uniqueness
3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl) is unique due to the presence of the 2,6-dichlorobenzylidene group, which enhances its biological activity and specificity. The combination of the thiazolidinone and benzylidene moieties provides a versatile scaffold for developing new therapeutic agents.
特性
分子式 |
C24H20Cl2N4O3S2 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
3-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C24H20Cl2N4O3S2/c1-14-21(23(33)30(28(14)2)15-7-4-3-5-8-15)27-20(31)11-12-29-22(32)19(35-24(29)34)13-16-17(25)9-6-10-18(16)26/h3-10,13H,11-12H2,1-2H3,(H,27,31)/b19-13- |
InChIキー |
WBKSPNGHROENDV-UYRXBGFRSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=S |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11688238.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)


